N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

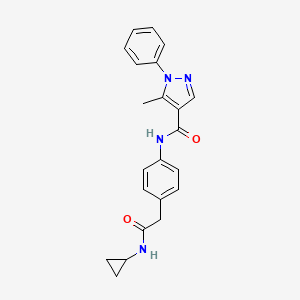

This compound is a pyrazole-based carboxamide derivative featuring a 5-methyl and 1-phenyl substitution on the pyrazole core. Carboxamide groups are critical for hydrogen bonding in receptor interactions, while the phenyl and cyclopropyl groups may enhance lipophilicity and π-π stacking capabilities.

Properties

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-15-20(14-23-26(15)19-5-3-2-4-6-19)22(28)25-18-9-7-16(8-10-18)13-21(27)24-17-11-12-17/h2-10,14,17H,11-13H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUGTEPXKVIWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly referred to as compound 1286710-22-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR), providing insights into its pharmacological potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H20N2O

- Molecular Weight : 374.4 g/mol

The compound features a pyrazole core with various substituents that contribute to its biological activity. The cyclopropylamino moiety is particularly noteworthy for its role in enhancing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, a study evaluated several pyrazole compounds, including derivatives similar to this compound, against various cancer cell lines such as MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 5o | MCF-7 | 2.13 ± 0.80 | High |

| 5o | SiHa | 4.34 ± 0.98 | Moderate |

| 5o | PC-3 | 4.46 ± 0.53 | Moderate |

The results showed that compounds similar to this compound had significant cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells (HEK293T) .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division . Molecular docking studies have shown that these compounds bind effectively at the colchicine-binding site of tubulin, indicating a potential pathway for their anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents can significantly influence their potency and selectivity towards different biological targets.

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-donating groups enhances binding affinity, while bulky groups can hinder access to active sites.

- Cyclopropyl Moiety : The cyclopropyl group has been associated with improved pharmacokinetic properties and increased potency against certain cancer cell lines.

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives tested for their inhibitory effects on cancer cell proliferation. Among these, one derivative demonstrated an IC50 value of 3.60 µM against SiHa cells, indicating a strong selective potency that could be further explored for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The following table compares the target compound with structurally related analogs from the provided evidence:

Key Observations:

Core Heterocycle: The target and compounds share a pyrazole core, while features a thiazole. The pyrazole in the target compound is substituted at positions 1, 4, and 5, whereas ’s pyrazole has substitutions at positions 1, 3, 4, and 3.

Functional Groups: The target’s carboxamide group is more polar and hydrogen-bond-capable than the carbamate in , which may hydrolyze more readily in vivo . ’s pyridazinone ring introduces additional hydrogen-bonding sites, contrasting with the target’s cyclopropylamide group, which provides rigidity .

Substituent Effects: The cyclopropyl group in the target compound enhances metabolic stability compared to the 4-methylphenoxy group in , as cyclopropane rings resist oxidative degradation . Chlorophenyl substituents in and increase molecular weight and may improve target affinity but could raise toxicity concerns .

Physicochemical Properties (Predicted)

- Lipophilicity : ’s carbamate and chlorophenyl groups increase LogP, favoring membrane penetration but risking off-target binding. The target’s cyclopropylamide balances moderate LogP with metabolic resistance.

- Solubility: The target’s carboxamide improves aqueous solubility compared to ’s carbamate but is less soluble than ’s pyridazinone-containing compound.

Research Implications

Pharmacological Potential: The target’s carboxamide and cyclopropyl groups suggest utility in kinase or G protein-coupled receptor (GPCR) modulation, leveraging hydrogen bonding and rigid conformation . ’s thiazole-pyridazinone structure may target enzymes like phosphodiesterases, where sulfur and pyridazinone interactions are critical .

Synthetic Challenges :

- The cyclopropane ring in the target compound requires specialized synthesis (e.g., Simmons-Smith reaction), whereas ’s carbamate is simpler to derivatize .

Q & A

Q. What mechanistic insights explain regioselectivity in the cyclocondensation step?

- Methodology :

- Isotope labeling : Track proton transfer pathways using deuterated reagents.

- Transition state analysis (DFT calculations) to identify energy barriers for competing pathways.

- Kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.